molecular formula C17H16BrN3O B10862373 (2E)-N-(4-bromophenyl)-2-cyano-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enamide

(2E)-N-(4-bromophenyl)-2-cyano-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enamide

Cat. No.: B10862373
M. Wt: 358.2 g/mol
InChI Key: XETXZNNFUHQPIS-NTEUORMPSA-N
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Description

(E)-N~1~-(4-BROMOPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE is an organic compound characterized by its complex structure, which includes a bromophenyl group, a cyano group, and a trimethylpyrrole moiety. This compound is of interest in various fields of research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N~1~-(4-BROMOPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde, malononitrile, and 1,2,5-trimethylpyrrole.

    Knoevenagel Condensation: The first step involves the Knoevenagel condensation of 4-bromobenzaldehyde with malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(4-bromophenyl)acrylonitrile.

    Michael Addition: The next step is the Michael addition of 1,2,5-trimethylpyrrole to the (E)-2-cyano-3-(4-bromophenyl)acrylonitrile, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Primary amines.

    Substitution: Substituted phenyl derivatives.

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

    Potential Therapeutic Agent: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N~1~-(4-BROMOPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The cyano group and the bromophenyl moiety are crucial for binding to these targets.

    Chemical Reactions: The electron-withdrawing cyano group and the electron-donating pyrrole ring influence the reactivity of the compound, facilitating various chemical transformations.

Comparison with Similar Compounds

  • (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE
  • (E)-N~1~-(4-FLUOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE

Comparison:

  • Uniqueness: The presence of the bromine atom in (E)-N~1~-(4-BROMOPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE imparts unique reactivity and biological activity compared to its chloro and fluoro analogs.
  • Reactivity: The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a versatile intermediate in organic synthesis.
  • Biological Activity: The bromine-containing compound may exhibit different binding affinities and biological activities due to the size and electronegativity of the bromine atom.

Properties

Molecular Formula

C17H16BrN3O

Molecular Weight

358.2 g/mol

IUPAC Name

(E)-N-(4-bromophenyl)-2-cyano-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enamide

InChI

InChI=1S/C17H16BrN3O/c1-11-8-13(12(2)21(11)3)9-14(10-19)17(22)20-16-6-4-15(18)5-7-16/h4-9H,1-3H3,(H,20,22)/b14-9+

InChI Key

XETXZNNFUHQPIS-NTEUORMPSA-N

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC(=C(N1C)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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